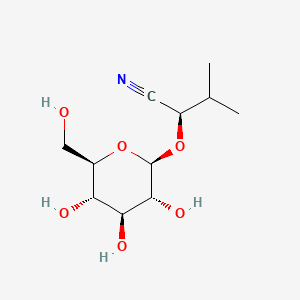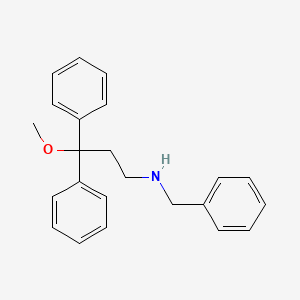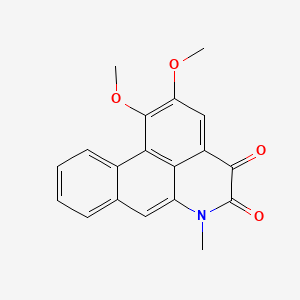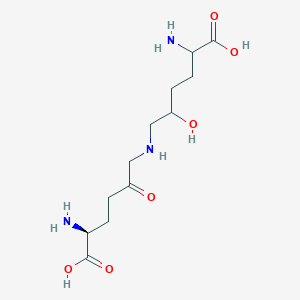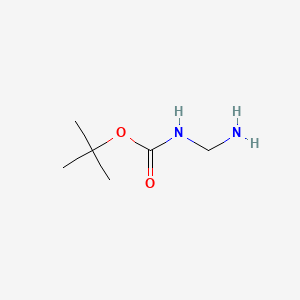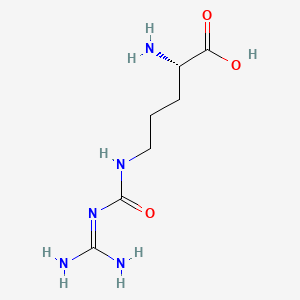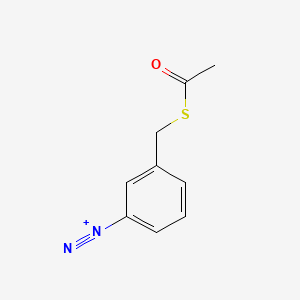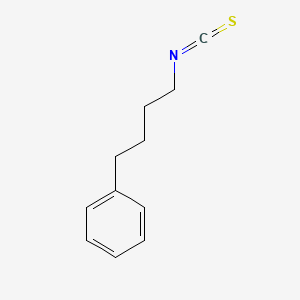
4-Phenylbutyl isothiocyanate
Overview
Description
- It serves as an essential intermediate in organic synthesis and finds applications in biochemical analysis .
- The compound appears as a colorless to pale yellow liquid with a melting point of -21°C and a boiling point of 218°C. It is insoluble in water but soluble in alcohol and ether .
Phenylbutyl isothiocyanate: is an organic compound with the chemical formula CHNS.
Mechanism of Action
Target of Action
Isothiocyanates (ITCs), including 4-Phenylbutyl isothiocyanate, are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . They are known to target a variety of cellular components, including cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, and cell cycle .
Mode of Action
ITCs interact with their targets to induce a range of changes. For instance, phenethyl isothiocyanate has been reported to modulate different mitochondrial proteins such as B-cell lymphoma-2, Bid, and Bax, leading to the release of cytochrome C in the cytoplasm, which is the intrinsic mechanism of apoptosis . It’s plausible that this compound may have similar interactions with its targets.
Biochemical Pathways
ITCs can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
Inside the body, ITCs are metabolized by the mercapturic acid pathway which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Result of Action
The molecular and cellular effects of ITCs’ action are diverse. They have been shown to be effective against the most important human pathogens, including bacteria with resistant phenotypes . In the context of cancer, ITCs cause release of cytochrome c from the inter-membranous space of mitochondria initiating the formation of apoptosome which leads to apoptosis by the intrinsic pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of isothiocyanates has been carried out under the protection of nitrogen and mild condition . More information on the pharmacokinetics of ITCs is required in order to shed light on the organ-specificity of induction by these substances .
Biochemical Analysis
Biochemical Properties
4-Phenylbutyl isothiocyanate plays a significant role in biochemical reactions, particularly in the inhibition of carcinogenesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), where this compound inhibits NNK-induced lung tumors in mice . Additionally, this compound has been shown to induce Phase II detoxifying enzymes, which play a crucial role in the detoxification of carcinogens .
Cellular Effects
This compound has been observed to inhibit the proliferation and viability of various cancer cell lines. For instance, it inhibits the growth of human renal carcinoma cells by causing cell cycle arrest in the G2/M phase and inducing apoptosis through the activation of caspase-3/7 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of histone deacetylases (HDACs), leading to epigenetic changes that promote cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to sulfur-, nitrogen-, and oxygen-centered nucleophiles, such as the sulfhydryl group of cysteine, leading to the inhibition of enzyme activity . This compound also activates the c-Jun N-terminal kinase (JNK1) pathway, which is involved in the regulation of gene expression related to detoxification and apoptosis . Furthermore, this compound inhibits the activity of histone deacetylases, resulting in increased acetylation of histones and the re-expression of tumor suppressor genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound induces apoptosis in a concentration- and time-dependent manner . Additionally, its stability and degradation have been assessed, showing that it remains active over extended periods, allowing for sustained biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mercapturic acid pathway. It is metabolized by conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This compound also interacts with cytochrome P450 enzymes, which are involved in the metabolism and elimination of xenobiotics from the body . These interactions can affect metabolic flux and alter metabolite levels, contributing to its chemopreventive properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as lipophilicity, which allows it to accumulate in specific tissues and cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as acetylation, may also play a role in directing this compound to specific subcellular compartments, enhancing its biological effects .
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Comparison with Similar Compounds
- Phenylbutyl isothiocyanate is unique due to its specific structure and reactivity.
- Similar compounds include other isothiocyanates, such as phenyl isothiocyanate (PITC), which is used in HPLC .
Properties
IUPAC Name |
4-isothiocyanatobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBQOLFAKKAMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210463 | |
| Record name | 4-Phenylbutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61499-10-3 | |
| Record name | (4-Isothiocyanatobutyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61499-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylbutyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061499103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isothiocyanato-4-phenylbutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038443 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


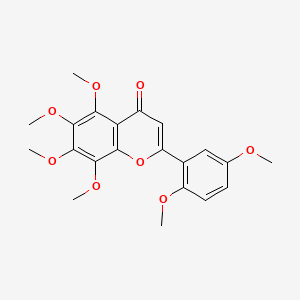
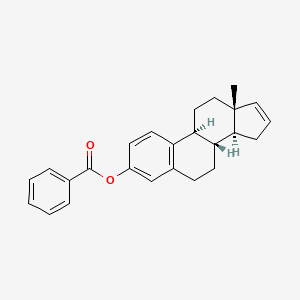
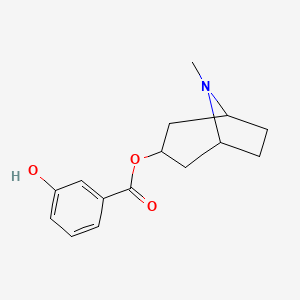
![N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)ethanamine](/img/structure/B1205935.png)
